molecular formula C17H25Cl3N2O B10779129 trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride

trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride

Cat. No.: B10779129
M. Wt: 379.7 g/mol
InChI Key: SLPJZGZGEABEGK-MOGJOVFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U-48800 (hydrochloride) involves the reaction of 2,4-dichlorophenylacetic acid with N,N-dimethylcyclohexylamine to form the intermediate 2-(2,4-dichlorophenyl)-N-(2-dimethylamino)cyclohexylacetamide. This intermediate is then methylated to produce U-48800, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of U-48800 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced as a neat solid and is tested to meet ISO/IEC 17025 and ISO 17034 international standards .

Chemical Reactions Analysis

Types of Reactions: U-48800 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of U-48800, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C17H25Cl3N2O

Molecular Weight

379.7 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C17H24Cl2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m0./s1

InChI Key

SLPJZGZGEABEGK-MOGJOVFKSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl.Cl

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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